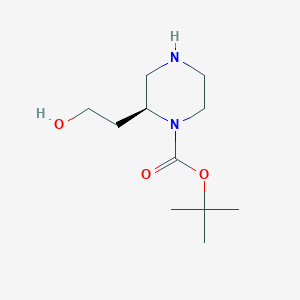

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves formylating an amino-l-(2-hydroxyethyl)pyrazole, treating it with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is C11H22N2O3 . Its molecular weight is 230.3 . The InChI key for this compound is OOZBHDCFUFVAOH-VIFPVBQESA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be formylated and treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Physical And Chemical Properties Analysis

“(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator . The compound is shipped at room temperature .Applications De Recherche Scientifique

- Pharmaceutical Research

- Application : This compound is similar to 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are used in pharmaceutical research .

- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .

- Results : The resulting 2-methyl-2-hydroxypropyl 4-substituted piperazine-1-carboxylate compounds have potential applications in the development of new drugs .

- Proteomics Research

- Application : Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a compound similar to the one you mentioned, is used in proteomics research .

- Method of Application : This compound is typically used in various experimental procedures in proteomics, which is the large-scale study of proteins .

- Results : The specific results or outcomes would depend on the particular experiment or study in which this compound is used .

- Cardiovascular Research

- Application : 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are similar to the one you mentioned, have been used in cardiovascular research .

- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .

- Results : The resulting compounds have potential applications in the development of new drugs for disorders of the cardiovascular system .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476441 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

CAS RN |

169448-17-3 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)